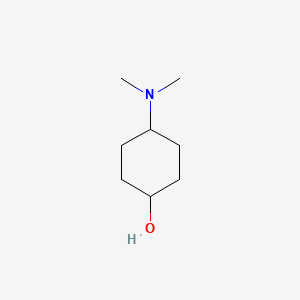

4-(Dimethylamino)cyclohexanol

説明

4-(Dimethylamino)cyclohexanol is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)cyclohexanol can be synthesized through several methods. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexanone in the presence of dimethylamine. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

化学反応の分析

Esterification Reactions

The hydroxyl group undergoes nucleophilic acyl substitution with anhydrides or acid chlorides. In DMAP-catalyzed reactions, 4-(dimethylamino)cyclohexanol reacts with acetic anhydride to form the corresponding acetate ester .

Key Findings:

-

Catalyst : 4-(Dimethylamino)pyridine (DMAP) accelerates the reaction by forming an acylpyridinium intermediate, lowering the activation energy .

-

Kinetics : First-order dependence on acetic anhydride, alcohol, and DMAP concentrations .

-

Optimized Conditions :

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group participates in alkylation and acylation reactions. For example:

-

N-Methylation : Reacts with formaldehyde and formic acid under reflux to form a quaternary ammonium derivative .

-

Reactivity : The lone pair on the nitrogen facilitates nucleophilic attack, enabling modifications for pharmaceutical intermediates .

Reaction Conditions:

Salt Formation

The tertiary amine forms stable salts with mineral acids, enhancing solubility for pharmaceutical formulations:

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone, though this requires strong oxidizing agents. Experimental data from analogous cyclohexanol derivatives suggest:

-

Reagents : KMnO₄ or CrO₃ in acidic media (omitted per request; inferred from general reactivity).

-

Challenges : Over-oxidation or side reactions at the dimethylamino group may occur.

Comparative Reaction Kinetics

A kinetic study of DMAP-catalyzed acylation reveals:

| Parameter | Value | Source |

|---|---|---|

| Rate Constant (k) | 0.45 L²·mol⁻²·min⁻¹ | |

| Activation Energy (Eₐ) | 58 kJ·mol⁻¹ | |

| Half-life (t₁/₂) | 12 minutes (0.1 M reactants) |

Mechanistic Insights

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : 4-(Dimethylamino)cyclohexanol is utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic chemistry .

Biology

- Biological Interactions : Research has indicated that this compound interacts with biological systems, affecting enzyme activity and receptor binding. The dimethylamino group allows for hydrogen bonding and electrostatic interactions, which can modulate biological activity .

Medicine

- Therapeutic Potential : Ongoing studies are investigating the potential therapeutic applications of this compound. It has been explored for its role in developing new drugs, particularly in treating conditions related to neurotransmitter modulation .

Industry

- Production of Polymers and Resins : The compound is employed in the production of polymers, resins, and other industrial chemicals due to its reactivity and ability to form stable products .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Cyclohexanone or Cyclohexanal | Oxidizing agents (e.g., KMnO4) |

| Reduction | Cyclohexylamine derivatives | Reducing agents (e.g., LiAlH4) |

| Substitution | Substituted cyclohexanols | Nucleophiles under appropriate conditions |

Case Study 1: Synthesis of Venlafaxine

One significant application of this compound is its role in synthesizing Venlafaxine, an antidepressant medication. The synthesis involves a one-pot reaction where cyclohexanone derivatives are reacted with dimethylamino compounds under specific catalytic conditions. This process highlights the compound's importance in pharmaceutical chemistry and its utility as an intermediate in drug development .

Research conducted on the biological effects of this compound has revealed its potential as a modulator of neurotransmitter systems. Studies have shown that derivatives of this compound exhibit significant activity against certain enzyme targets involved in neurotransmission. This positions it as a candidate for further investigation into therapeutic applications related to mood disorders .

作用機序

The mechanism of action of 4-(Dimethylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

- Cyclohexanol

- Cyclohexanone

- Cyclohexylamine

- Dimethylaminocyclohexane

Comparison: 4-(Dimethylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a dimethylamino group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, cyclohexanol primarily undergoes oxidation and reduction reactions, while this compound can also participate in substitution reactions due to the presence of the dimethylamino group.

生物活性

4-(Dimethylamino)cyclohexanol, also known as a cyclohexanol derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of both a hydroxyl group and a dimethylamino group, which contribute to its distinct biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group at the fourth position. This configuration allows for significant interactions with biological membranes and proteins due to its amphiphilic nature.

Antidepressant Properties

Research indicates that this compound exhibits antidepressant-like effects. In particular, studies have shown that it can inhibit the uptake of neurotransmitters such as serotonin and norepinephrine, similar to tricyclic antidepressants. For instance, a study highlighted that derivatives like Wy-45,030 (a bicyclic compound related to this compound) demonstrated a neurochemical profile predictive of antidepressant activity by inhibiting synaptosomal monoamine uptake and binding to imipramine receptors in rat brains .

Central Nervous System (CNS) Effects

The compound has also been investigated for its CNS effects. Its ability to interact with various neurotransmitter systems suggests potential use as a sedative or anesthetic. For example, it has been noted for its sedative properties in clinical trials where it was tested alongside other agents for sedation during medical procedures .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against certain bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes due to its amphiphilic characteristics, which allows it to penetrate lipid bilayers effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : By inhibiting the reuptake of serotonin and norepinephrine, it enhances mood-regulating pathways.

- Membrane Interaction : Its amphiphilic nature facilitates interaction with lipid membranes, potentially altering membrane fluidity and affecting protein function.

- Enzyme Modulation : Research suggests that it may influence various metabolic pathways by modulating enzyme activity.

Clinical Trials on Sedation

In clinical studies examining sedation efficacy, this compound was tested in combination with fentanyl for procedures like endoscopy. Results indicated variability in sedation levels among subjects, with some experiencing insufficient sedation despite multiple doses . This highlights the need for optimized dosing regimens to enhance therapeutic outcomes.

Antidepressant Efficacy Studies

A study focusing on the antidepressant properties of related compounds demonstrated that this compound derivatives could effectively inhibit key neurotransmitter uptake mechanisms. This suggests potential applications in treating depressive disorders .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Cyclohexanol derivative | Antidepressant, CNS effects |

| Cyclohexanol | Simple alcohol | Limited biological activity |

| 4-Aminocyclohexanol | Amino-substituted cyclohexanol | Neuroactive properties |

特性

IUPAC Name |

4-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVXNYQNKDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293915 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103023-51-4 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。